molecular formula C6H12N4 B3190545 4-(Azidomethyl)piperidine CAS No. 438559-79-6

4-(Azidomethyl)piperidine

Cat. No.: B3190545
CAS No.: 438559-79-6
M. Wt: 140.19 g/mol
InChI Key: IGHVGDCSIUTUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)piperidine (CAS 438559-79-6) is a versatile piperidine-based building block extensively used in organic synthesis and pharmaceutical research. Its molecular formula is C6H12N4, with a molecular weight of 140.19 g/mol . The compound features a reactive azide group (-N3) attached to a piperidine ring via a methylene linker, making it a valuable intermediate for the synthesis of more complex molecules. A primary application of this compound is in click chemistry, specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions . The azide group readily reacts with terminal alkynes to form stable 1,2,3-triazole linkages, which is a crucial reaction for bioconjugation, materials science, and combinatorial chemistry . In medicinal chemistry, this compound serves as a key precursor for the development of novel therapeutic agents. Research into 4-substituted piperidines and piperazines has demonstrated their significant value as intermediates in the synthesis of potential opioid receptor ligands, which are investigated for their promising analgesic profiles with potentially reduced side effects . This product is provided with a high purity level, not less than 98% . It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of organic azides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azidomethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-10-9-5-6-1-3-8-4-2-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHVGDCSIUTUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
4-(Azidomethyl)piperidine serves as an essential building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds through reactions such as cycloaddition and substitution. The azide group can be converted into amines or other functional groups, facilitating the synthesis of more complex structures .

Click Chemistry
The compound is particularly valuable in click chemistry applications, where it can be used to form triazoles via 1,3-dipolar cycloaddition with alkynes. This reaction is highly efficient and selective, making it suitable for synthesizing bioconjugates and labeling biomolecules for imaging purposes .

Medicinal Chemistry

Antibacterial Agents
Research has demonstrated that derivatives of piperidine, including those containing the azidomethyl group, exhibit antibacterial activity against both Gram-positive and Gram-negative pathogens. These compounds are being explored as potential treatments for infections caused by resistant bacterial strains, such as MRSA (methicillin-resistant Staphylococcus aureus) .

Drug Development
The azide functionality allows for further modifications that can enhance the pharmacological properties of drug candidates. For example, the conversion of azides to amines can lead to compounds with improved activity and selectivity against specific biological targets . Additionally, this compound has been investigated for its potential in developing analgesics with multimodal activity against pain .

Material Science

Functional Materials
In materials science, this compound can be incorporated into polymers or coatings that require specific functional properties. The ability to modify its structure allows researchers to tailor materials for applications ranging from drug delivery systems to sensors .

Case Studies and Research Findings

Study/Research Application Findings
Mirfeizi et al. (2022)PET ImagingUtilized azide derivatives for targeting specific receptors in cancer cells using click chemistry .
MDPI Review (2022)Heterocycle SynthesisDiscussed various synthetic pathways involving azides, highlighting high yields in triazole formation .
Google Patent CA2598423CAntibacterial ActivityIdentified piperidine derivatives effective against resistant bacterial strains .

Comparison with Similar Compounds

Azide-Functionalized Piperidine Derivatives

Compound Name Key Functional Groups Reactivity in Click Chemistry Synthetic Applications Biological Relevance
4-(Azidomethyl)piperidine Piperidine, Azidomethyl High (CuAAC-compatible) Bioconjugation, peptide linkers Limited direct activity
1-Boc-4-(azidomethyl)piperidine Boc-protected piperidine Moderate (requires deprotection) Protected intermediate synthesis N/A (synthetic precursor)
4-(Azidomethyl)pyrazole-3-carboxylate Pyrazole, Azidomethyl Moderate (steric hindrance) Triazole synthesis via tandem reactions N/A
4-Anilino-1-Boc-piperidine Anilino, Boc-protected Low Opioid precursor synthesis Indirect (drug synthesis)

Key Findings :

  • Click Chemistry Reactivity : The azidomethyl group in this compound exhibits high reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient triazole formation for bioconjugation . In contrast, aryl azides (e.g., in 4-(azidomethyl)pyrazole-3-carboxylate) show reduced reactivity due to electronic and steric factors .
  • Synthetic Utility : The Boc-protected derivative (1-Boc-4-(azidomethyl)piperidine) serves as a stable intermediate for piperidine functionalization, whereas unprotected this compound is directly used in peptide linker synthesis .

Piperidine Derivatives with Non-Azide Substituents

Compound Name Key Functional Groups Key Differences from this compound
4-(4-Fluorophenyl)piperidine Fluorophenyl Lacks azide; used in opioid synthesis
Remifentanil Ester, methyl carboxylate Pharmacologically active μ-opioid agonist
Nigramides (e.g., nigramide A) Polycyclic amides Natural products with anti-inflammatory activity

Key Findings :

  • Biological Activity : Unlike this compound, remifentanil and nigramides exhibit direct pharmacological effects (e.g., opioid receptor binding, anti-inflammatory activity) .
  • Structural Complexity : Natural piperidine derivatives (e.g., nigramides) often feature fused rings or dimeric structures, contrasting with the simpler azidomethyl-substituted synthetic analogs .

Q & A

Q. What are the standard synthetic routes for 4-(azidomethyl)piperidine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or azide transfer reactions. A common method involves substituting a halogen or tosylate group on the piperidine ring with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 50–80°C . Reaction time and temperature must be optimized to minimize side reactions (e.g., elimination or azide decomposition). For example, prolonged heating above 80°C may lead to degradation, reducing yields to <50%. Monitoring via TLC or LC-MS is critical to confirm intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and azide integration (δ ~3.5 ppm for CH2_2N3_3) .
  • FT-IR : The azide stretch (~2100 cm1^{-1}) confirms functional group presence .
  • LC-MS/HPLC : Quantifies purity and detects byproducts (e.g., unreacted precursors) .
  • Elemental analysis : Validates molecular formula, especially for novel derivatives .

Q. How should researchers handle safety risks associated with azide-containing compounds?

Azides are thermally unstable and potentially explosive. Recommendations include:

  • Storing this compound at ≤−20°C in inert atmospheres.
  • Avoiding contact with heavy metals (e.g., Cu, Pb) or strong acids to prevent HN3_3 formation .
  • Conducting small-scale reactions (<1 mmol) in fume hoods with blast shields. Safety protocols from (e.g., P301-P310 for emergency response) should be strictly followed .

Advanced Research Questions

Q. How can regioselectivity be controlled in click chemistry applications of this compound?

In copper-catalyzed azide-alkyne cycloaddition (CuAAC), regioselectivity for 1,4-triazoles depends on solvent polarity and ligand choice. Polar solvents (e.g., DMF) stabilize the Cu(I) catalyst, while ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhance reaction rates and selectivity . For sterically hindered piperidine derivatives, microwave-assisted synthesis (60–100°C, 10–30 min) improves yield (>80%) and reduces side products .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound derivatives?

Discrepancies in logP, solubility, or stability often arise from differences in experimental conditions (e.g., pH, solvent). To address this:

  • Reproduce measurements using standardized protocols (e.g., shake-flask method for logP) .
  • Validate computational predictions (e.g., XLOGP3, iLOGP) with empirical data from HPLC retention times .
  • Cross-reference with structurally analogous compounds (e.g., 1-Cbz-4-(aminomethyl)piperidine) to identify trends in substituent effects .

Q. How can researchers design robust SAR studies for this compound-based drug candidates?

Structure-activity relationship (SAR) studies require:

  • Diverse substitution patterns : Introduce groups at the piperidine nitrogen or azidomethyl side chain to modulate lipophilicity (e.g., tert-butyl carbamate for increased BBB permeability) .
  • Functional assays : Pair in vitro binding assays (e.g., receptor affinity) with ADMET profiling (e.g., CYP inhibition, microsomal stability) .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to minimize batch-to-batch variability .

Methodological Guidance

Q. What experimental frameworks are suitable for troubleshooting low yields in azide-alkyne cycloadditions?

  • Stepwise optimization : Screen catalysts (CuSO4_4/ascorbate vs. CuBr), solvents (t-BuOH/H2_2O vs. THF), and temperature .
  • Byproduct analysis : Use LC-MS to identify undesired products (e.g., dimerization via azide decomposition) .
  • Kinetic studies : Monitor reaction progress via in situ IR to pinpoint rate-limiting steps .

Q. How can computational tools enhance the design of this compound derivatives?

  • Docking simulations : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .
  • DFT calculations : Estimate azide stability and reaction thermodynamics (e.g., activation energy for cycloaddition) .
  • QSAR models : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .

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